Furan-2-ylmethyl-(4-methoxy-benzyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-ylmethyl-(4-methoxy-benzyl)-amine is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, a benzyl group substituted with a methoxy group, and an amine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine typically involves the reaction of furan-2-ylmethanol with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions may include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2-ylmethyl-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Furan-2-ylmethyl-(4-methoxy-benzyl)-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which Furan-2-ylmethyl-(4-methoxy-benzyl)-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-ylmethyl-(4-hydroxy-benzyl)-amine: Similar structure but with a hydroxy group instead of a methoxy group.
Furan-2-ylmethyl-(4-chloro-benzyl)-amine: Contains a chloro group instead of a methoxy group.
Furan-2-ylmethyl-(4-nitro-benzyl)-amine: Features a nitro group in place of the methoxy group.
Uniqueness
Furan-2-ylmethyl-(4-methoxy-benzyl)-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Biologische Aktivität
Furan-2-ylmethyl-(4-methoxy-benzyl)-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₇NO₂, with a molar mass of approximately 231.3 g/mol. The structure comprises a furan ring linked to a methoxy-substituted benzyl group via an amine functional group. This specific arrangement contributes to its distinct chemical and biological properties.
The mechanism of action for furan derivatives, including this compound, often involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, similar compounds have been shown to inhibit certain enzymes, impacting metabolic pathways and influencing cellular functions.
Anticancer Activity
Research indicates that furan derivatives possess significant anticancer properties. This compound has demonstrated cytotoxic effects against various cancer cell lines. In studies involving the NCI-60 cell line panel, compounds with similar structures exhibited mean growth inhibition rates exceeding 50% against several cancer types .
Table 1: Anticancer Activity of Related Compounds
Compound | IC50 (µM) | Cancer Type |
---|---|---|
(4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine | < 4 | Various (NCI-60 panel) |
(4-Methoxy-benzyl)-(5-methyl-thiophen-2-ylmethyl)-amine | 6.68 | Breast Cancer |
(4-Methoxy-benzyl)-(5-methyl-pyridin-2-ylmethyl)-amine | 9.33 | Lung Cancer |
Neuroactive Properties
Furan derivatives are also being investigated for their neuroactive properties. Some studies suggest that these compounds may influence the central nervous system, potentially offering therapeutic avenues for neurological disorders .
Case Studies and Research Findings
A notable study investigated the biological activity of various furan derivatives, including this compound. The results indicated that these compounds could serve as lead compounds in drug development due to their promising pharmacological profiles.
- In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant inhibition against specific cancer cell lines, supporting its potential as an anticancer agent.
- Mechanistic Insights : Further mechanistic studies revealed that the compound interacts with key enzymes involved in cancer progression, suggesting a potential pathway for therapeutic intervention .
Future Directions
Ongoing research aims to optimize the pharmacological profile of this compound through structural modifications and enhanced synthesis methods. Understanding its interactions with biological targets will be crucial for developing effective therapeutic agents based on this compound.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13/h2-8,14H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCLTNSLLMYDPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355123 |
Source
|
Record name | Furan-2-ylmethyl-(4-methoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225236-03-3 |
Source
|
Record name | Furan-2-ylmethyl-(4-methoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.